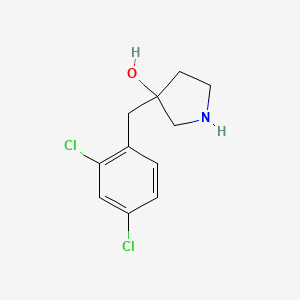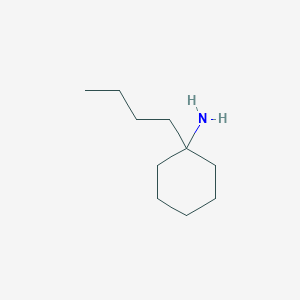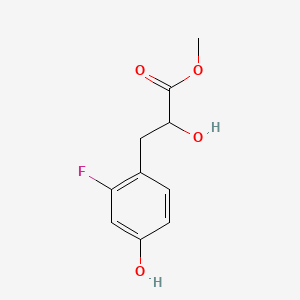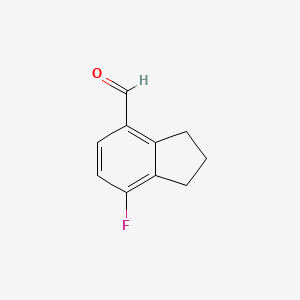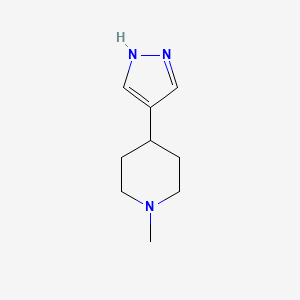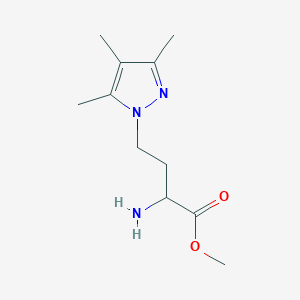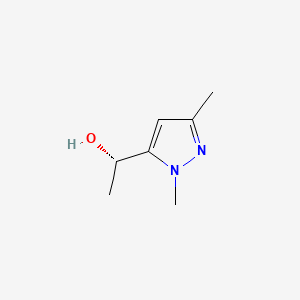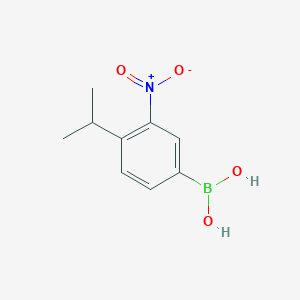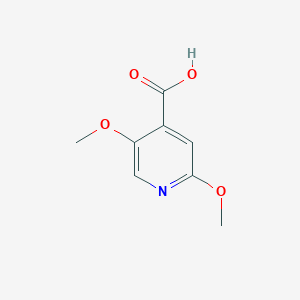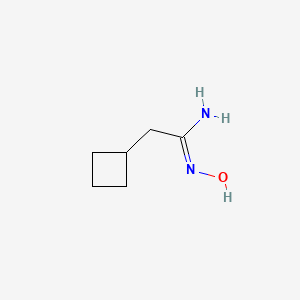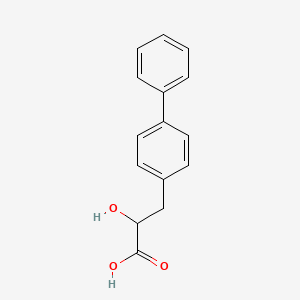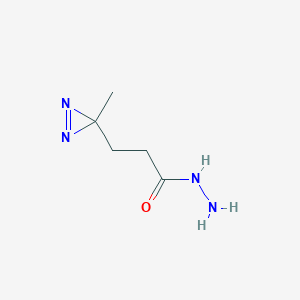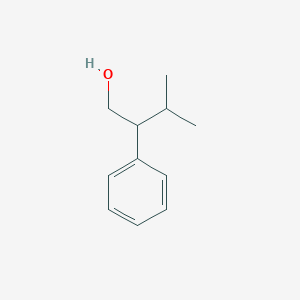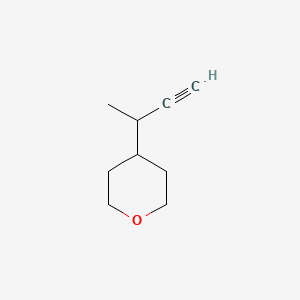
4-(But-3-yn-2-yl)oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(But-3-yn-2-yl)oxane is an organic compound that belongs to the class of oxanes, which are cyclic ethers containing a six-membered ring with one oxygen atom. This compound is characterized by the presence of a but-3-yn-2-yl group attached to the oxane ring. It is a colorless liquid with a distinct molecular structure that makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-yn-2-yl)oxane can be achieved through several methods. One common approach involves the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst . This method is effective in producing the oxane ring structure. Another method involves the palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using efficient catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.
化学反応の分析
Types of Reactions
4-(But-3-yn-2-yl)oxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the but-3-yn-2-yl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, palladium catalysts for cross-coupling reactions, and various oxidizing agents for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrogenation of the compound can yield tetrahydropyran derivatives, while oxidation can produce corresponding oxides.
科学的研究の応用
4-(But-3-yn-2-yl)oxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(But-3-yn-2-yl)oxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
®-but-3-yn-2-ol: A related compound with a similar structure but different functional groups.
Succinic acid, but-3-yn-2-yl 4-octyl ester: Another compound with a but-3-yn-2-yl group but different ester functionalities.
Uniqueness
4-(But-3-yn-2-yl)oxane is unique due to its specific oxane ring structure combined with the but-3-yn-2-yl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C9H14O |
|---|---|
分子量 |
138.21 g/mol |
IUPAC名 |
4-but-3-yn-2-yloxane |
InChI |
InChI=1S/C9H14O/c1-3-8(2)9-4-6-10-7-5-9/h1,8-9H,4-7H2,2H3 |
InChIキー |
OXLCRSTWFOLLJC-UHFFFAOYSA-N |
正規SMILES |
CC(C#C)C1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


